

The Allosteric Binding Site of Nms-873: A Technical Guide

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Compound of Interest

Compound Name: Nms-873

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Abstract

Nms-873 is a potent and highly selective allosteric inhibitor of the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP). Its unique mechanism of action, targeting a site distinct from the ATP binding pocket, has made it a valuable tool for studying p97 function and a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the allosteric binding site of **Nms-873**, detailing the molecular interactions, the functional consequences of its binding, and the experimental methodologies used to elucidate this information.

The Allosteric Binding Site of Nms-873 on p97/VCP

Nms-873 binds to a cryptic, allosteric pocket located at the interface of the D1 and D2 ATPase domains of adjacent p97 protomers within the functional hexameric complex.^{[1][2]} Cryo-electron microscopy (cryo-EM) studies have revealed that the inhibitor settles into a groove within the D2 domain.^{[3][4]}

The binding of **Nms-873** prevents the conformational changes necessary for p97 function by interacting with and locking the inter-subunit signaling (ISS) motif.^{[3][5]} This interference with the catalytic cycle stabilizes the ADP-bound state of p97, effectively halting its activity.^[2]

Molecular docking and structural studies have identified several key amino acid residues that form the binding pocket and are crucial for the interaction with **Nms-873**. These residues are primarily located in the D2 domain and the linker region between the D1 and D2 domains.

Quantitative Data: Binding Affinity and Inhibitory Concentrations

The potency of **Nms-873** has been quantified through various biochemical and cell-based assays. The following table summarizes key quantitative data.

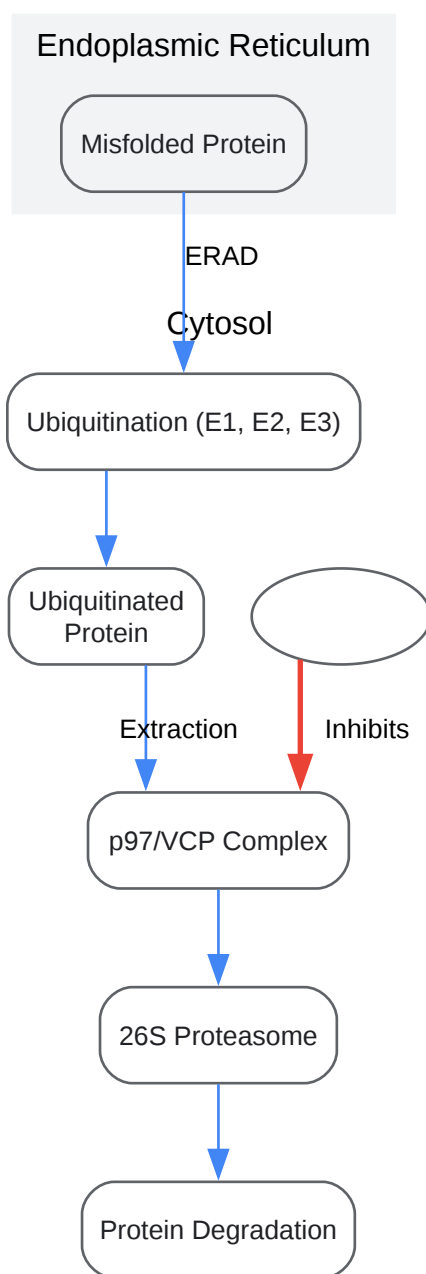
Parameter	Value	Target/System	Reference
IC50	30 nM	p97/VCP (cell-free assay)	[6]
IC50	24 nM	p97/VCP	[7]
Apparent Kd	162 nM	p97/VCP (wild-type)	[8]
Apparent Kd	159 nM	p97/VCP (A530T mutant)	[8]
Antiproliferative IC50	380 nM	HCT116 cancer cells	[7]
Antiproliferative IC50	0.4 μ M	HCT116 cells	[6]
Antiproliferative IC50	0.7 μ M	HeLa cells	[6]

Signaling Pathways Affected by Nms-873

Inhibition of p97 by **Nms-873** disrupts cellular protein homeostasis, leading to the activation of specific signaling pathways, most notably the Unfolded Protein Response (UPR) and interference with autophagy.

p97's Role in Protein Degradation

p97 is a critical component of the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[7][9][10] It functions to extract ubiquitinated proteins from cellular compartments, preparing them for degradation by the proteasome.[9]

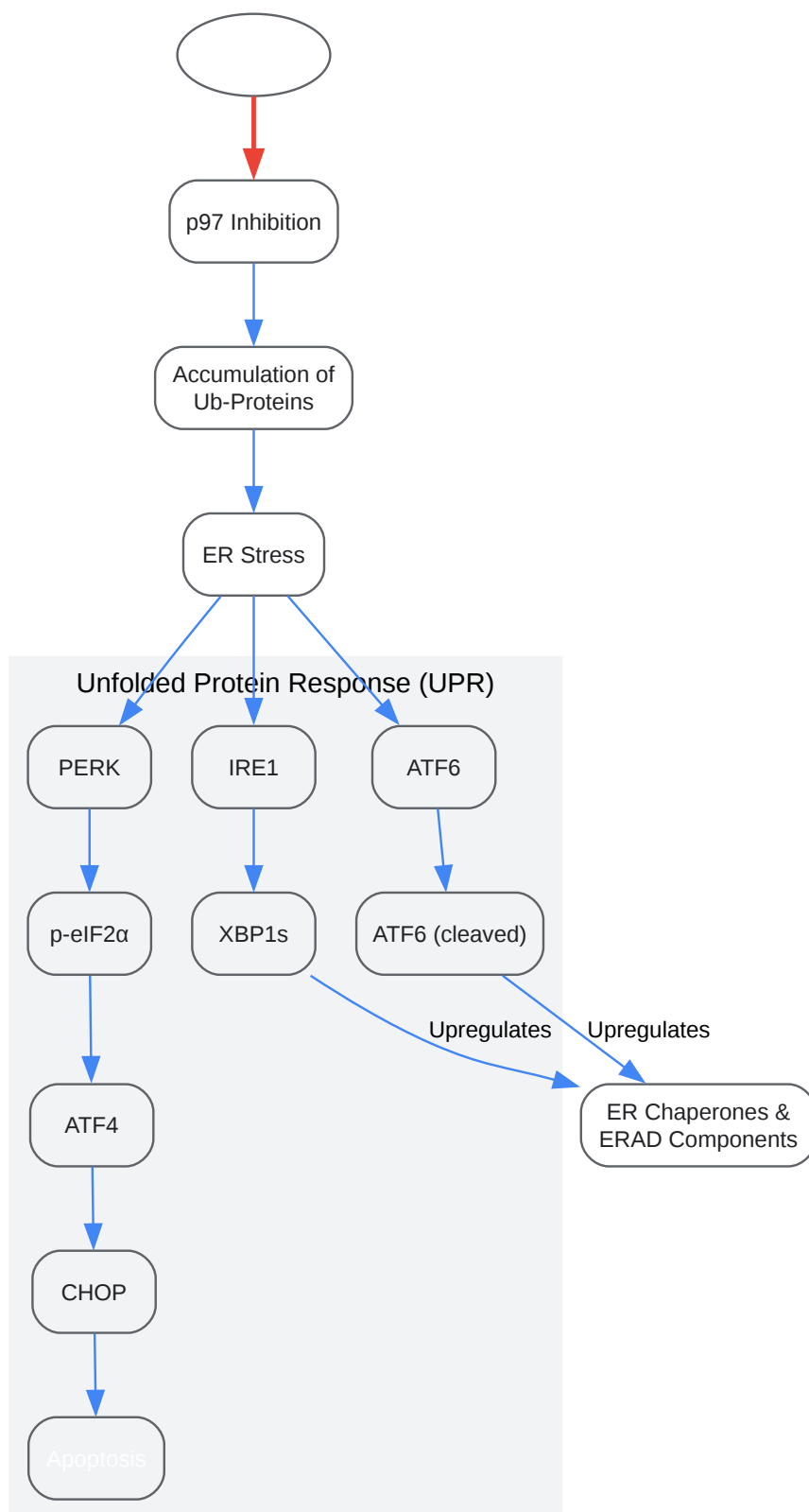


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p97/VCP in the ERAD Pathway and its Inhibition by **Nms-873**.

Induction of the Unfolded Protein Response (UPR)

By inhibiting p97 and causing an accumulation of misfolded, ubiquitinated proteins, **Nms-873** induces ER stress, which in turn activates the UPR.^[1] The UPR is a signaling network that aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged.



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Activation of the UPR Pathway by **Nms-873**-mediated p97 Inhibition.

Experimental Protocols

The characterization of the **Nms-873** binding site and its effects has relied on a combination of structural biology, biochemical assays, and cell-based methods.

NADH-Coupled ATPase Assay

This assay is used to measure the ATPase activity of p97 and the inhibitory effect of compounds like **Nms-873**. It couples the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

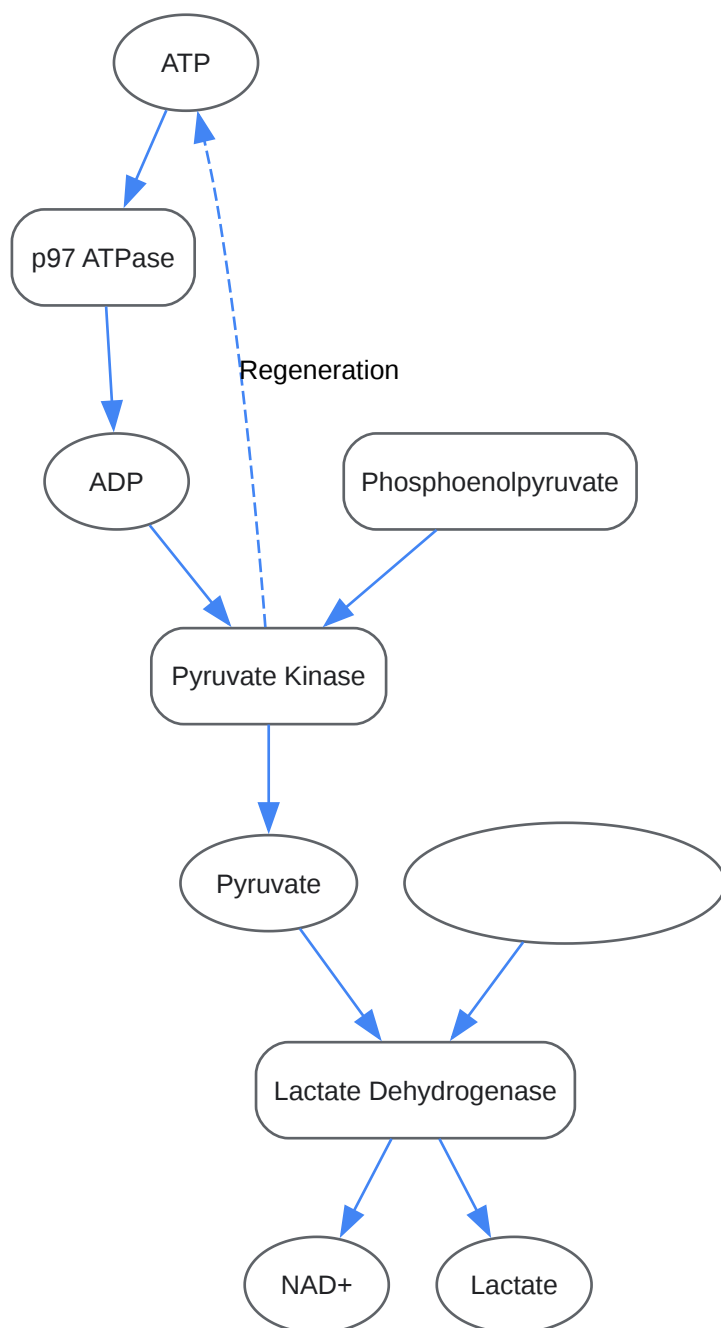
Principle:

- p97 hydrolyzes ATP to ADP and inorganic phosphate.
- Pyruvate kinase (PK) uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, producing pyruvate.
- Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD⁺.
- The decrease in NADH concentration is measured by the change in absorbance at 340 nm.

Protocol Outline:

- Reaction Buffer Preparation: Prepare a buffer containing HEPES (pH 7.5-8.0), MgCl₂, DTT, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
- Enzyme and Inhibitor Preparation: Dilute recombinant p97 protein to the desired concentration in the reaction buffer. Prepare serial dilutions of **Nms-873**.
- Assay Setup: In a microplate, combine the reaction buffer, p97, and varying concentrations of **Nms-873** (or vehicle control).
- Initiation and Measurement: Initiate the reaction by adding ATP. Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a plate reader.
- Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Determine the IC₅₀ value of **Nms-873** by plotting the percentage of

inhibition against the inhibitor concentration.



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Workflow of the NADH-Coupled ATPase Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11][12]

Principle:

- Cells are treated with the compound of interest (**Nms-873**).
- The treated cells are heated to a range of temperatures.
- Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.
- After cell lysis and removal of aggregates, the amount of soluble target protein (p97) is quantified, typically by Western blotting or other detection methods.[12]

Protocol Outline:

- Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of **Nms-873** or a vehicle control for a specified time.
- Heating: Aliquot the cell suspension into PCR tubes and heat them to a gradient of temperatures in a thermal cycler.[13]
- Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[11]
- Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins and cell debris.[11]
- Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble p97 using Western blotting with a p97-specific antibody.
- Data Analysis: Plot the amount of soluble p97 as a function of temperature for each treatment condition. A shift in the melting curve to higher temperatures in the presence of **Nms-873** indicates target engagement.



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Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Off-Target Effects of Nms-873

It is important for researchers to be aware that **Nms-873**, while highly selective for p97, has been reported to have off-target effects. Studies have shown that **Nms-873** can act as a dual inhibitor of mitochondrial Complex I and ATP synthase, leading to the dysregulation of glycometabolism in a p97-independent manner.[1][2][14] This polypharmacology should be considered when interpreting cellular phenotypes resulting from **Nms-873** treatment.

Conclusion

Nms-873 is a pivotal chemical probe that has significantly advanced our understanding of p97 biology. Its allosteric binding site, located at the D1-D2 domain interface, offers a unique modality for inhibiting this therapeutically relevant target. The detailed knowledge of its binding site, mechanism of action, and the associated signaling pathways, as outlined in this guide, provides a solid foundation for researchers utilizing **Nms-873** in their studies and for the development of next-generation allosteric p97 inhibitors.

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